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molecular formula C23H27F3N4O B605104 Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)- CAS No. 1008529-42-7

Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-

Cat. No. B605104
M. Wt: 432.5 g/mol
InChI Key: SMJCAASNPAKOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767705B2

Procedure details

A mixture of Example 3A (5.12 g, 16.9 mmol), Example 2C (3.78 g, 17.9 mmol), Pd2 dba3:CHCl3 (264 mg, 0.255 mmol), xantphos (442 mg, 0.764 mmol), and Cs2CO3 (8.28 g, 25.4 mmol) in dioxane (60 mL) was flushed with N2 and stirred at 90° C. for 16 hours. The mixture was concentrated under reduced pressure, diluted with ethyl acetate, washed sequentially with water and brine, and purified by flash chromatography (0 to 35% ethyl acetate/dichloromethane) to provide the title compound. 1H-NMR (DMSO-d6) δ 8.82 (s, 1H), 8.05 (s, 1H), 7.64 (d, 1H), 7.50-7.53 (m, 3H), 7.20 (t, 1H), 7.14 (d, 1H), 6.81 (t, 1H), 4.45 (d, 2H), 4.00 (s, 3H), 2.70 (ddd, 2H), 1.45 (ddd, 2H), 0.97 (s, 9H).
Name
mixture
Quantity
5.12 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 2C
Quantity
3.78 g
Type
reactant
Reaction Step Two
Name
Quantity
264 mg
Type
reactant
Reaction Step Three
Quantity
442 mg
Type
reactant
Reaction Step Four
Name
Cs2CO3
Quantity
8.28 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:21])([CH3:20])[CH2:3][CH2:4][C:5]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:6]=1[CH2:7][NH:8][C:9]([NH2:11])=[O:10].C(Cl)(Cl)Cl.C[C:27]1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)O[C:29]2[C:30](P(C3C=CC=CC=3)C3C=CC=CC=3)=[CH:31][CH:32]=[CH:33][C:28]1=2.[C:68]([O-])([O-])=O.[Cs+].[Cs+].[N:74]#[N:75]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:1][C:2]([CH3:21])([CH3:20])[CH2:3][CH2:4][C:5]1[CH:15]=[C:14]([C:16]([F:17])([F:18])[F:19])[CH:13]=[CH:12][C:6]=1[CH2:7][NH:8][C:9]([NH:11][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:28]=1[CH:27]=[N:74][N:75]2[CH3:68])=[O:10] |f:3.4.5,8.9.10.11.12|

Inputs

Step One
Name
mixture
Quantity
5.12 g
Type
reactant
Smiles
CC(CCC1=C(CNC(=O)N)C=CC(=C1)C(F)(F)F)(C)C
Step Two
Name
Example 2C
Quantity
3.78 g
Type
reactant
Smiles
Step Three
Name
Quantity
264 mg
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
442 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Step Five
Name
Cs2CO3
Quantity
8.28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Seven
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed sequentially with water and brine
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0 to 35% ethyl acetate/dichloromethane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(CCC1=C(CNC(=O)NC2=C3C=NN(C3=CC=C2)C)C=CC(=C1)C(F)(F)F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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